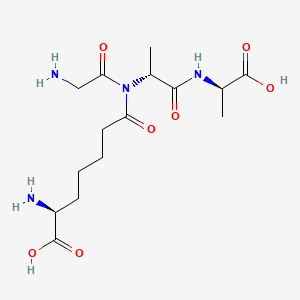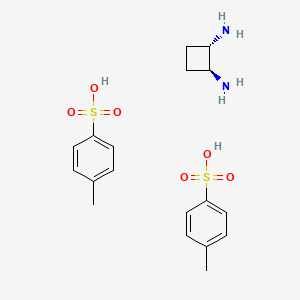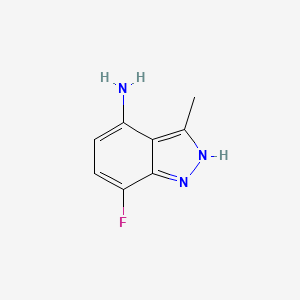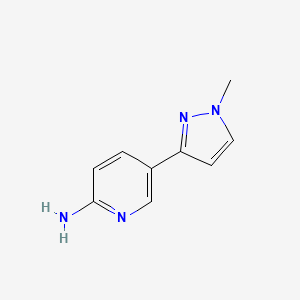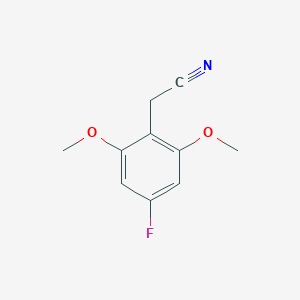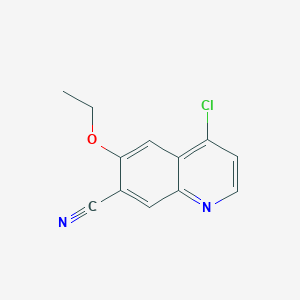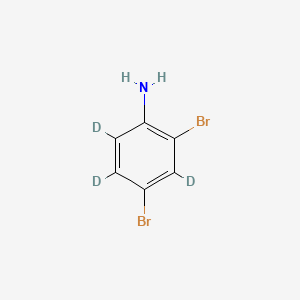
2,4-Dibromo-3,5,6-trideuterio-aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-3,5,6-trideuterio-aniline is a halogenated aniline derivative characterized by the presence of bromine atoms at the 2 and 4 positions and deuterium atoms at the 3, 5, and 6 positions on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-3,5,6-trideuterio-aniline typically involves the bromination of aniline derivatives followed by deuterium exchange reactions. One common method includes the bromination of aniline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting dibromoaniline is then subjected to deuterium exchange using deuterium oxide (D2O) under acidic or basic conditions to replace the hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-3,5,6-trideuterio-aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or deuterated anilines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for nucleophilic substitution.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Formation of substituted anilines with various functional groups.
Oxidation Reactions: Formation of nitro or nitroso derivatives.
Reduction Reactions: Formation of deuterated anilines.
Scientific Research Applications
2,4-Dibromo-3,5,6-trideuterio-aniline has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in isotopic labeling studies to trace metabolic pathways and understand biological processes.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool in medical imaging.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-dibromo-3,5,6-trideuterio-aniline involves its interaction with specific molecular targets and pathways. The presence of bromine and deuterium atoms can influence the compound’s reactivity and stability. The bromine atoms can participate in halogen bonding, while the deuterium atoms can affect the compound’s kinetic isotope effects, leading to altered reaction rates and pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromoaniline: Similar structure but lacks deuterium atoms.
2,6-Dibromo-4-(trifluoromethyl)aniline: Contains bromine atoms at different positions and a trifluoromethyl group.
3,5-Dibromoaniline: Bromine atoms at different positions on the benzene ring.
Uniqueness
2,4-Dibromo-3,5,6-trideuterio-aniline is unique due to its specific isotopic labeling, which provides distinct advantages in research applications, such as tracing and studying reaction mechanisms and metabolic pathways. The presence of deuterium atoms also imparts unique kinetic isotope effects, making it valuable for studying reaction dynamics .
Properties
Molecular Formula |
C6H5Br2N |
|---|---|
Molecular Weight |
253.94 g/mol |
IUPAC Name |
2,4-dibromo-3,5,6-trideuterioaniline |
InChI |
InChI=1S/C6H5Br2N/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2/i1D,2D,3D |
InChI Key |
DYSRXWYRUJCNFI-CBYSEHNBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)Br)[2H])Br)[2H] |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


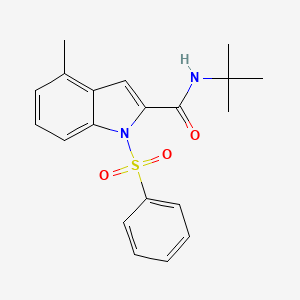
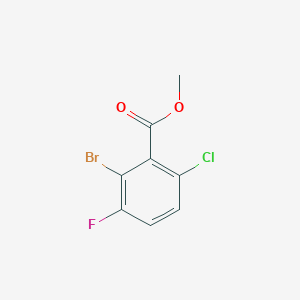
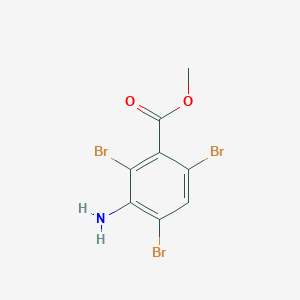
![N-methyl-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B13902387.png)
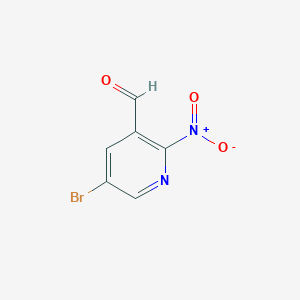
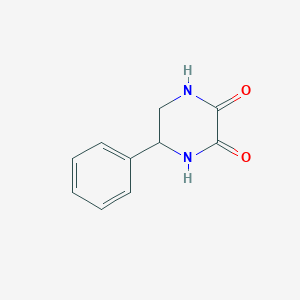
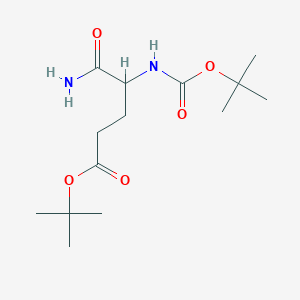
![O3-Benzyl O8-tert-butyl 6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B13902406.png)
